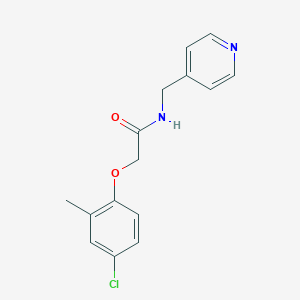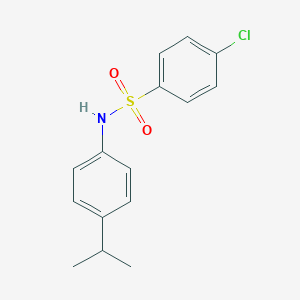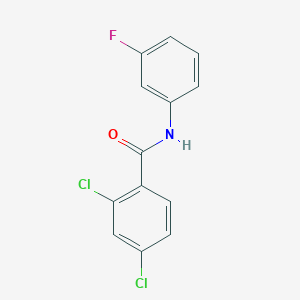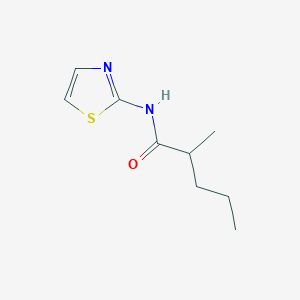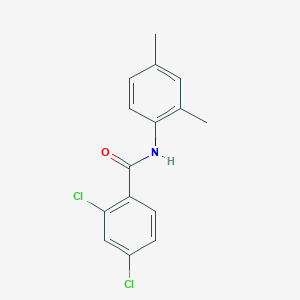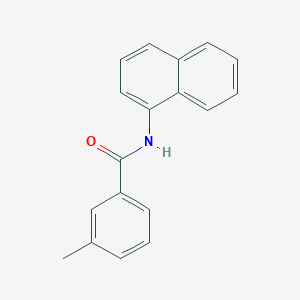
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide (also known as GW 501516 or Cardarine) is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s by pharmaceutical company GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and fat burning, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide binds to the ligand-binding domain of PPARδ, inducing a conformational change that allows coactivator recruitment and subsequent gene transcription. The activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also downregulates genes involved in inflammation and lipid synthesis. The overall effect is an increase in energy metabolism and a decrease in inflammation and lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and enhanced fat burning. It has also been shown to improve lipid profiles, reduce the risk of atherosclerosis, and protect against liver damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide in lab experiments include its well-established synthesis method, its ability to activate PPARδ selectively, and its potential therapeutic effects in various diseases. However, its use in lab experiments is limited by its potential side effects, including an increased risk of cancer and liver damage, and its classification as a performance-enhancing drug by anti-doping agencies.
Future Directions
Future research on N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide could focus on its potential therapeutic effects in specific diseases, such as diabetes, obesity, and cancer. It could also investigate its safety and long-term effects in humans, as well as its potential use as a performance-enhancing drug in athletes. Finally, it could explore the development of new PPARδ agonists with improved selectivity and safety profiles.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide involves several steps, including the reaction between 5-chloro-2-methoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylaminobenzamide in the presence of a base to obtain the final product. The synthesis method has been well-established and is widely used in both academic and industrial settings.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. The activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity, reduce inflammation, and enhance endurance.
properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
CYNTXZLFTPCBBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



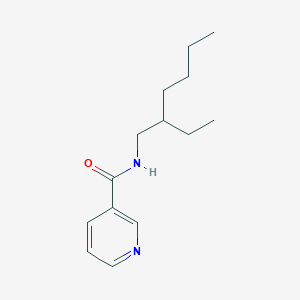
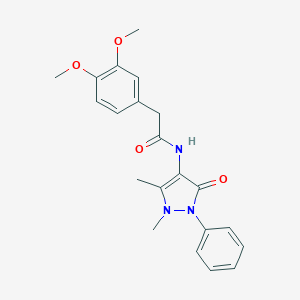
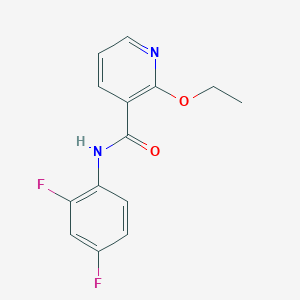

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
